Ether, 1-hexadecenyl methyl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

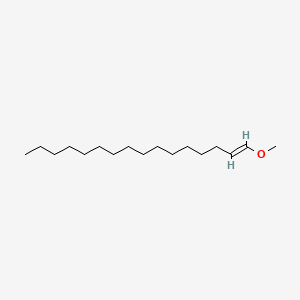

Ether, 1-hexadecenyl methyl, also known as Methyl hexadecyl ether, is a chemical compound with the molecular formula C17H34O . It has a molecular weight of 254.45100 .

Molecular Structure Analysis

The molecular structure of this compound consists of a chain of 17 carbon atoms with an oxygen atom attached to one of the terminal carbon atoms .科学的研究の応用

Ether as an Anaesthetic Agent : Methyl-n-propyl ether, an isomer of di-ethyl ether, has been explored for its potential as an anaesthetic agent. However, it was found to have an unpleasant odor and no outstanding advantages over other agents, limiting its use in medical applications (Rees & Gray, 1950).

Chemical Research Applications : Ethers have played a significant role in chemical research, particularly in the synthesis of hydrocarbons and other complex molecules. This includes the use of ethers in reactions involving phenyl groups and the formation of diradicals (Wittig, 1980).

Molecular and Electronic Structures in Chemistry : Ethers are used in studying the molecular and electronic structures of nickel complexes. These studies are crucial in understanding the behavior of these complexes in various chemical reactions (Muresan, Weyhermüller, & Wieghardt, 2007).

Environmental Science and Photodecomposition : Ethers like decabromodiphenyl ether undergo photodecomposition under solar irradiation, indicating their potential impact on environmental pollution and degradation processes (Bezares-Cruz, Jafvert, & Hua, 2004).

Alternative Fuel for Compression-Ignition Engines : Di-methyl ether (DME) has been studied as a candidate fuel for compression-ignition engines due to its high cetane number, low auto-ignition temperature, and soot-free combustion. It shows promise as an environmentally-friendly fuel alternative (Arcoumanis, Bae, Crookes, & Kinoshita, 2008).

Safety and Hazards

While specific safety and hazard information for Ether, 1-hexadecenyl methyl was not found, ethers in general are known to be extremely flammable and can form explosive mixtures with air . They can also cause health issues such as skin irritation and central nervous system disorders with chronic exposure .

特性

IUPAC Name |

(E)-1-methoxyhexadec-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-2/h16-17H,3-15H2,1-2H3/b17-16+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPCXARWQARLQV-WUKNDPDISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC=COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC/C=C/OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-methoxy-4,5-dimethylphenyl)sulfonylamino]benzamide](/img/no-structure.png)